4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)
Overview
Description
4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) is 296.152477885 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) typically involves the coupling of aromatic amines through oxidative reactions. The process begins with the oxidation of aniline derivatives to form the corresponding diphenylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions under controlled conditions. The use of catalysts and specific reaction parameters, such as temperature and pressure, ensures the efficient synthesis of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4,4’-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and copolymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific structural and functional properties
Mechanism of Action
The mechanism of action of 4,4’-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) involves its interaction with molecular targets through its amine and oxy groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and cellular processes. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-aminophenoxy)benzene
- 1,3-Bis(p-aminophenoxy)benzene
- 1,3-Phenylene bis(p-aminophenyl) ether
- 4,4’-(m-Phenylenedioxy)dianiline
- m-Bis(p-aminophenoxy)benzene
Uniqueness
4,4’-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both cyclohexa-1,3-dien-1-amine and 1,3-phenylenebis(oxy) groups enhances its reactivity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-[3-(4-aminocyclohexa-1,3-dien-1-yl)oxyphenoxy]cyclohexa-1,3-dien-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-4,6,8,10,12H,5,7,9,11,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRICBNLCILRIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC=C1N)OC2=CC(=CC=C2)OC3=CC=C(CC3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699643 | |
Record name | 4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912852-16-5 | |
Record name | 4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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